molecular formula C28H26N4O3S B2955207 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1189942-28-6

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2955207
CAS No.: 1189942-28-6
M. Wt: 498.6
InChI Key: PYTYOAJUWKHCOV-UHFFFAOYSA-N
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Description

The compound 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a pyrimidoindole core, which is a fused heterocyclic system, and is functionalized with various substituents that contribute to its unique chemical properties and potential biological activities.

Scientific Research Applications

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves multiple steps, including the formation of the pyrimidoindole core and subsequent functionalization. The general synthetic route can be outlined as follows:

    Formation of the Pyrimidoindole Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an indole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the pyrimidoindole core.

    Functionalization: The introduction of the 4-methoxyphenylmethyl, 8-methyl, and other substituents is achieved through various organic reactions such as alkylation, acylation, and substitution reactions. These reactions are carried out under controlled conditions to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and ensuring the safety and environmental compliance of the production process. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[3-(methylsulfanyl)phenyl]acetamide: can be compared with other indole derivatives and similar compounds:

Conclusion

This compound: is a complex and versatile compound with significant potential in various scientific research fields. Its unique structure and diverse chemical reactivity make it a valuable tool for studying biological processes and developing new therapeutic agents.

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-18-7-12-24-23(13-18)26-27(32(24)16-25(33)30-20-5-4-6-22(14-20)36-3)28(34)31(17-29-26)15-19-8-10-21(35-2)11-9-19/h4-14,17H,15-16H2,1-3H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTYOAJUWKHCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=CC(=CC=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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